molecular formula C16H16N2O3S2 B2447486 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide CAS No. 2034263-68-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide

Cat. No. B2447486
CAS RN: 2034263-68-6
M. Wt: 348.44
InChI Key: SIKOQCPWCAJGSW-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide is a synthetic compound that is widely used in scientific research for its potential pharmacological properties. This compound is also known as BHPS, and it has been the subject of numerous studies due to its ability to interact with various biological targets.

Mechanism of Action

Target of Action

The primary target of N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]pyridine-3-Sulfonamide, a sulfonamide derivative, is likely the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]pyridine-3-Sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . The similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]pyridine-3-Sulfonamide affects the synthesis of folic acid . Folic acid is crucial for the production of DNA in bacteria, so its inhibition eventually inhibits bacterial DNA growth and cell division or replication .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]pyridine-3-Sulfonamide is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents the bacteria from multiplying .

Action Environment

The action of N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]pyridine-3-Sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .

Advantages and Limitations for Lab Experiments

The advantages of using BHPS in lab experiments include its ability to interact with various biological targets, its potential pharmacological properties, and its ease of synthesis. However, there are also limitations to using BHPS in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BHPS, including the development of new drugs based on its pharmacological properties. BHPS may also be useful in the treatment of various inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of BHPS and to determine its potential toxicity and side effects.
Conclusion:
In conclusion, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide is a synthetic compound that has potential pharmacological properties and is widely used in scientific research. This compound has been shown to have activity against various enzymes and proteins, and it may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of BHPS and to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of BHPS involves the reaction of 2-hydroxypropylpyridine-3-sulfonamide with benzo[b]thiophene in the presence of a catalyst. This reaction leads to the formation of BHPS as a white crystalline solid, which can be purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

BHPS has been extensively studied for its potential pharmacological properties, including its ability to interact with various biological targets. This compound has been shown to have activity against several enzymes, including carbonic anhydrase and histone deacetylase. BHPS has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-16(19,15-9-12-5-2-3-7-14(12)22-15)11-18-23(20,21)13-6-4-8-17-10-13/h2-10,18-19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKOQCPWCAJGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide

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